molecular formula C17H16Cl2N2O B13809631 2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

Cat. No.: B13809631
M. Wt: 335.2 g/mol
InChI Key: FBDWLNNYJVSSTH-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring substituted with tert-butylphenyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves the reaction of 4-tert-butylphenylamine with 4,6-dichloro-2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine include:

  • 2,4-Di-tert-butylphenol
  • 4-tert-Butylphenol
  • 2,6-Di-tert-butyl-4-methylphenol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of tert-butylphenyl and dichloro substitutions on the benzoxazole ring

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C17H16Cl2N2O/c1-17(2,3)10-6-4-9(5-7-10)16-21-15-12(22-16)8-11(18)14(20)13(15)19/h4-8H,20H2,1-3H3

InChI Key

FBDWLNNYJVSSTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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